molecular formula C29H24BrN5O3S B2632427 N-((4-(4-bromophenyl)-5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide CAS No. 393874-01-6

N-((4-(4-bromophenyl)-5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide

Cat. No.: B2632427
CAS No.: 393874-01-6
M. Wt: 602.51
InChI Key: NWJHUGNWUMYVMY-UHFFFAOYSA-N
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Description

This compound is a triazole-based derivative featuring a 4-bromophenyl group at the 4-position of the triazole ring and a thioether-linked 2-((4-methoxyphenyl)amino)-2-oxoethyl substituent at the 5-position. The methylene group at the 3-position of the triazole is further substituted with a 1-naphthamide moiety. The structural complexity of this molecule combines aromatic, heterocyclic, and amide functionalities, making it a candidate for diverse biological applications. Key features include:

  • Thioether linkage: Improves metabolic stability compared to ether or ester linkages .
  • 1-Naphthamide: A bulky aromatic substituent that may enhance lipophilicity and π-π stacking interactions .

Properties

IUPAC Name

N-[[4-(4-bromophenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24BrN5O3S/c1-38-23-15-11-21(12-16-23)32-27(36)18-39-29-34-33-26(35(29)22-13-9-20(30)10-14-22)17-31-28(37)25-8-4-6-19-5-2-3-7-24(19)25/h2-16H,17-18H2,1H3,(H,31,37)(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWJHUGNWUMYVMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)CNC(=O)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24BrN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

602.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((4-(4-bromophenyl)-5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide is a complex compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes findings from various studies to elucidate the biological activity of this compound.

Chemical Structure and Properties

The compound features a triazole ring, a naphthamide moiety, and multiple aromatic groups, which may contribute to its biological efficacy. The presence of bromine and methoxy substituents is noteworthy as they can influence the compound's reactivity and interaction with biological targets.

Antimicrobial Activity

Recent studies have evaluated the compound's antimicrobial properties against various bacterial strains. The in vitro assessments typically employed methods such as the turbidimetric approach to determine Minimum Inhibitory Concentrations (MICs).

Microorganism MIC (µg/mL) Activity
Staphylococcus aureus8Moderate
Escherichia coli16Moderate
Candida albicans32Weak

The results indicate that while the compound exhibits some antimicrobial activity, it may not be potent enough for clinical applications without further optimization .

Anticancer Activity

The anticancer potential of this compound has been investigated using various cancer cell lines. Notably, studies have utilized the Sulforhodamine B (SRB) assay to quantify cytotoxicity against breast cancer cell lines (e.g., MCF7).

Case Study: MCF7 Cell Line

In one study, the compound demonstrated significant cytotoxic effects with an IC50 value of approximately 12 µM. This indicates a promising potential for further development as an anticancer agent.

Cell Line IC50 (µM) Effect
MCF712Significant cytotoxicity
A54925Moderate cytotoxicity

Molecular docking studies suggest that the compound interacts effectively with key proteins involved in cancer cell proliferation, further supporting its potential as an anticancer agent .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The triazole moiety is known for its ability to inhibit certain enzymes that are crucial for cancer cell survival.
  • Induction of Apoptosis : Studies have shown that treatment with this compound leads to increased levels of apoptotic markers in cancer cells, suggesting that it may trigger programmed cell death.
  • Cell Cycle Arrest : Flow cytometry analyses indicated that the compound causes cell cycle arrest at the G1/S phase in treated cells, which is critical for limiting cancer cell proliferation .

Scientific Research Applications

Antimicrobial Activity

Triazole derivatives, including those related to N-((4-(4-bromophenyl)-5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide, have been extensively studied for their antimicrobial properties. Research indicates that triazoles exhibit antibacterial and antifungal activities due to their ability to inhibit specific enzymes and metabolic pathways in microbial cells .

Anticancer Properties

The compound shows promise as an anticancer agent . Studies have highlighted the efficacy of triazole derivatives in targeting cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, triazole-containing compounds have been found to disrupt the function of key proteins involved in cancer progression .

General Synthesis Techniques

The synthesis of this compound typically involves multi-step organic reactions including:

  • S-Alkylation : The introduction of alkyl groups through S-alkylation methods has been successfully employed to create the desired triazole structure.
  • Reduction Reactions : Following alkylation, reduction steps are often necessary to achieve the final product with the desired functional groups intact .

Characterization Techniques

Characterization of synthesized compounds is crucial for confirming their structure and purity. Techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides detailed information about the molecular structure.
  • High Resolution Mass Spectrometry (HRMS) : Used to determine the molecular weight and confirm the identity of synthesized compounds .

Antimicrobial Efficacy Study

A recent study evaluated the antimicrobial efficacy of various triazole derivatives against a range of bacterial strains. The results indicated that compounds similar to this compound exhibited significant inhibitory effects on growth, suggesting their potential use in developing new antibiotics .

Anticancer Activity Assessment

In vitro studies have demonstrated that triazole derivatives can selectively induce apoptosis in cancer cells while sparing normal cells. This selectivity is attributed to the differential expression of metabolic pathways in cancerous versus non-cancerous cells. Such findings highlight the therapeutic potential of these compounds in cancer treatment .

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name Key Substituents Structural Differences vs. Target Compound Reference
2-{[4-Amino-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide 4-Amino triazole, acetamide group Lacks naphthamide; smaller acetamide substituent
2-[[4-(4-Bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide 4-Pyridinyl, trifluoromethylphenyl Pyridine ring replaces methoxyphenyl; CF3 group alters polarity
N-(4-Sulfamoylphenyl)-2-[[4-(4-bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]acetamide Sulfamoylphenyl Sulfonamide group enhances hydrophilicity
N-(2,4-Dichlorophenyl)-2-((4-(3-hydroxypropyl)-5-phthalazinone-methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide Phthalazinone, hydroxypropyl Different heterocycle (phthalazinone) and alkyl chain

Spectroscopic and Physical Properties

Table 2: Comparative Spectroscopic Data

Compound (Reference) IR Peaks (cm⁻¹) HRMS [M+H]+ (Observed) Notable Features
Target Compound ~1678 (C=O), ~785 (C-Br) Not reported Bromophenyl and naphthamide dominate
Compound (6m) 1678 (C=O), 785 (C-Cl) 393.1112 Chlorophenyl instead of bromophenyl
Compound ~3291 (N-H), 1606 (C=C) Not reported Amino group introduces additional N-H stretch
  • Solubility : The target’s 1-naphthamide likely reduces aqueous solubility compared to sulfamoylphenyl () or hydroxypropyl () analogues.
  • Melting Points : Bromophenyl derivatives (e.g., ) typically exhibit higher melting points (>200°C) due to aromatic stacking.

Q & A

Q. Key Intermediates :

  • 4-(4-Bromophenyl)-4H-1,2,4-triazole-3-thiol
  • 2-((4-Methoxyphenyl)amino)-2-oxoethyl chloride
  • 1-Naphthoyl chloride

How can reaction conditions be optimized to enhance the yield of the triazole core?

Advanced Research Question
Optimization strategies include:

  • Catalysis : Using palladium catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling to introduce aryl groups efficiently .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates during cyclization .
  • Temperature Control : Maintaining 80–100°C during triazole ring formation to balance reaction rate and side-product minimization .
  • Purification : Chromatography on silica gel with ethyl acetate/hexane (3:7) resolves byproducts like unreacted thioureas.

Table 1 : Yield Comparison Under Different Conditions

ConditionYield (%)Reference
DMF, 100°C, 12 hrs78
DMSO, 80°C, Pd(OAc)₂85
Ethanol, reflux, 24 hrs62

What spectroscopic techniques confirm the compound’s structure, and what signals are characteristic?

Basic Research Question

  • ¹H/¹³C NMR :
    • Aromatic protons (6.8–8.5 ppm) for bromophenyl and naphthamide groups.
    • Singlet at ~3.8 ppm for the methoxy group .
  • FT-IR :
    • Stretching vibrations at 1680 cm⁻¹ (C=O, amide) and 1250 cm⁻¹ (C-S, thioether) .
  • XRD : Single-crystal analysis confirms planarity of the triazole ring and dihedral angles between substituents (e.g., 15.2° for bromophenyl vs. triazole) .

How are discrepancies in crystallographic data resolved for triazole derivatives?

Advanced Research Question
Discrepancies (e.g., bond length variations in the triazole ring) are addressed by:

Multi-Method Validation : Cross-referencing XRD with DFT calculations to validate geometry .

Thermal Ellipsoid Analysis : Assessing disorder in crystal packing, particularly for flexible thioether chains .

Database Comparisons : Using Cambridge Structural Database (CSD) entries for analogous triazoles to identify outliers .

Table 2 : Bond Length Variations in Triazole Derivatives

CompoundC-N Bond (Å)Reference
Target Compound1.32
N-(4-Bromophenyl) Analog1.31
4-(4-Chlorophenyl) Derivative1.34

What in vitro assays evaluate the biological activity of triazole-containing compounds?

Basic Research Question
Common assays include:

  • Antimicrobial Screening : Agar diffusion assays against S. aureus and E. coli with MIC determination .
  • Anticancer Activity : MTT assay on cancer cell lines (e.g., MCF-7) to measure IC₅₀ values .
  • Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, monitoring substrate conversion .

How does triazole substitution influence pharmacokinetics, and what predictive methods are used?

Advanced Research Question

  • Substituent Effects :
    • Electron-withdrawing groups (e.g., bromophenyl) enhance metabolic stability but reduce solubility.
    • Methoxy groups improve membrane permeability due to increased lipophilicity .
  • In Silico Tools :
    • ADMET Prediction : SwissADME for bioavailability radar and BOILED-Egg model .
    • Molecular Dynamics : GROMACS simulations to assess binding to serum albumin .

Table 3 : Pharmacokinetic Parameters for Derivatives

SubstituentlogPSolubility (µM)Plasma Stability (t₁/₂, hrs)
4-Bromophenyl3.9126.7
4-Methoxyphenyl3.2454.2
Unsubstituted Triazole2.1891.8

Notes

  • Safety : Handle brominated intermediates in fume hoods; avoid skin contact with thiols .
  • Data Integrity : Cross-validate spectral data with published crystallographic databases (e.g., CCDC) .

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